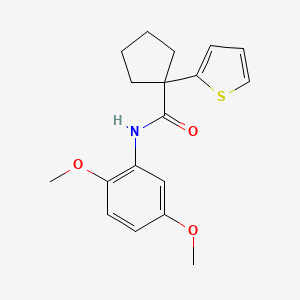

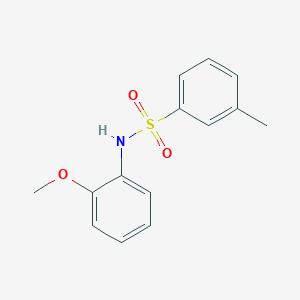

![molecular formula C17H14Cl2N2O4 B2505027 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid CAS No. 339016-69-2](/img/structure/B2505027.png)

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid is a chemically synthesized molecule that likely exhibits a conjugated system due to the presence of an α,β-unsaturated carbonyl group in its structure. This functional group is known for its reactivity, particularly in Michael-type addition reactions, and its ability to participate in various chemical transformations. The presence of substituents such as methoxy and dichlorophenyl groups can influence the electronic properties of the molecule and potentially its biological activity.

Synthesis Analysis

The synthesis of related α,β-unsaturated γ-oxo carboxylic acids typically involves the condensation of carbonyl compounds with active methylene groups under Michael reaction conditions. For instance, the synthesis of 4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid was achieved by condensation with compounds containing active methylene groups to form various Michael adducts . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of α,β-unsaturated γ-oxo carboxylic acids is characterized by a conjugated system that includes a carbonyl group (C=O) and a carbon-carbon double bond (C=C). This conjugation allows for resonance stabilization, which can affect the molecule's reactivity and interaction with other chemical species. The dichlorophenyl and methoxyphenyl substituents on the molecule would contribute to the overall electronic distribution, potentially affecting the reactivity of the compound in chemical reactions .

Chemical Reactions Analysis

Compounds similar to the one are known to undergo various chemical reactions. For example, polarographic reduction of 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids leads to the formation of dihydroxybutanoic acids after hydrolysis . Additionally, the thermal cyclization of related esters can lead to the formation of different cyclic compounds due to nucleophilic substitution reactions . These reactions highlight the reactivity of the α,β-unsaturated γ-oxo carboxylic acid framework and suggest that the compound could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of α,β-unsaturated γ-oxo carboxylic acids are influenced by their molecular structure. The conjugated system can affect the compound's absorption spectra, making it potentially useful in UV-visible spectroscopy. The presence of electron-withdrawing or electron-donating substituents, such as the dichlorophenyl and methoxy groups, can further influence properties like acidity, reactivity, and solubility. Polarographic studies of related compounds have shown that they exhibit irreversible cathode waves, indicating a complex reduction behavior in electrochemical environments . These properties are essential for understanding the compound's behavior in various chemical contexts and potential applications in material science or pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Research has shown that reactions of similar compounds involving antipyrine lead to the production of pyridazinone derivatives, which have been used to synthesize dithio derivatives and chloropyridazine derivatives. These derivatives exhibit antimicrobial and antifungal activities, highlighting a method for the development of new therapeutic agents (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Antimicrobial and Antifungal Applications

- A study focused on the synthesis and molecular docking assessment of new diimine Schiff base ligand and its binuclear complexes, demonstrating their utilization in sterilization and resistance against coronavirus (COVID-19), showcases the potential of these compounds in addressing contemporary global health challenges (Refat, Gaber, Alsanie, Kobeasy, Zakaria, & Alam, 2021).

Chemical Properties and Reactivity

- Investigations into the polarographic behavior of similar compounds have revealed complex reaction mechanisms leading to the formation of hydroxybutanoic acids and further hydrolysis products. This research contributes to our understanding of the electrochemical properties and potential applications of these compounds in synthetic chemistry (Posyagin, Vikhareva, Bystritskaya, Rubtsov, Neifel’d, & Zalesov, 2009).

Novel Synthetic Pathways

- The facile synthesis of polynuclear heterocycles and acyclic C-nucleosides via related compounds highlights innovative approaches to the construction of complex molecular architectures, potentially useful in medicinal chemistry and drug discovery processes (Hussein & Abu-Hashem, 2012).

Eigenschaften

IUPAC Name |

(E)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O4/c1-25-12-5-2-10(3-6-12)13(17(23)24)9-16(22)21-20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3,(H,21,22)(H,23,24)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSPWYHQSNQFNL-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=C(C=C(C=C2)Cl)Cl)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

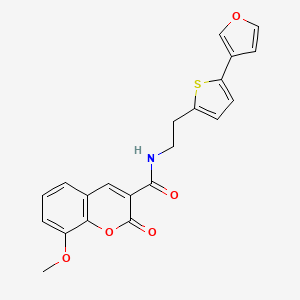

![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)

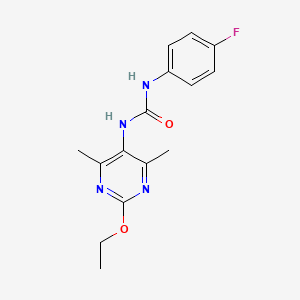

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)

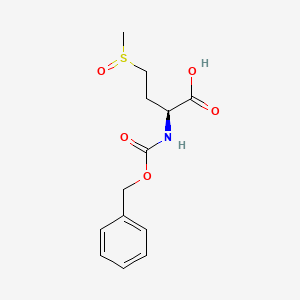

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)

![4-Methyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2504953.png)

![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)

![5-(4-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2504966.png)

![N-(sec-butyl)-1-((3-chlorobenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2504967.png)